1-(2-chlorophenyl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea
Description
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Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c16-12-3-1-2-4-13(12)18-14(20)17-11-15(21-8-7-19)5-9-22-10-6-15/h1-4,19H,5-11H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYZCICWCNIVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NC2=CC=CC=C2Cl)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorophenyl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a molecular weight of approximately 355.9 g/mol. The structure includes a chlorophenyl group and a tetrahydrothiopyran moiety, which contributes to its biological activity.
Biological Activities
Research indicates that compounds with similar structures, particularly those containing (thio)urea functionalities, exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Compounds in this category have been shown to possess significant antibacterial and antifungal properties. For instance, (thio)ureas have demonstrated effectiveness against various pathogens, suggesting potential applications in treating infections .
- Anticancer Properties : The compound's structural components may interact with cellular mechanisms involved in cancer progression. Studies have shown that derivatives of urea can exhibit cytotoxic effects against several cancer cell lines, indicating that this compound may also possess antitumor activity .
- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Case Studies and Research Findings
- Antitumor Activity : A study on structurally related (thio)ureas reported significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. Specific derivatives showed selective activity against non-small lung cancer and ovarian cancer cells .
- Mechanism of Action : The biological activity is often attributed to the ability of these compounds to form hydrogen bonds with target substrates, enhancing their interaction with biological macromolecules such as proteins and nucleic acids . This interaction is crucial for their antitumor and antimicrobial effects.
- Comparative Analysis : A comparative study on related chloroethylnitrosoureas revealed that structural modifications significantly affect their therapeutic efficacy and toxicity profiles. For example, variations in the substituents on the urea group altered their mutagenicity and carcinogenicity, highlighting the importance of structural design in drug development .
Data Summary
The following table summarizes key findings related to the biological activities of similar compounds:
| Activity Type | Related Compounds | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | (Thio)urea derivatives | Effective against various bacteria |
| Anticancer | Urea derivatives | IC50 values ranging from 1.7 to 28.7 µM across different cell lines |
| Anti-inflammatory | Various (thio)ureas | Significant reduction in inflammation markers |
Q & A
Q. Q. What in vivo models are appropriate for evaluating efficacy and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
